Ethyl-3-(3-oxo-2-pyridazinyl)propionate

Description

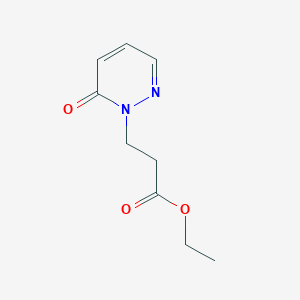

Ethyl-3-(3-oxo-2-pyridazinyl)propionate is an ester derivative featuring a pyridazine ring substituted with an oxo group at position 2. Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, confers distinct electronic and steric properties to the molecule. The propionate ester group (-COOCH₂CH₃) at position 3 enhances solubility in organic solvents and modulates reactivity for further synthetic modifications.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 3-(6-oxopyridazin-1-yl)propanoate |

InChI |

InChI=1S/C9H12N2O3/c1-2-14-9(13)5-7-11-8(12)4-3-6-10-11/h3-4,6H,2,5,7H2,1H3 |

InChI Key |

GCQLGAVQIVKWJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridine vs. Pyridazine Derivatives

- Ethyl 3-oxo-3-(2-pyridyl)propionate (CAS 26510-52-1): Contains a pyridine ring (one nitrogen atom) substituted at the 2-position.

- Ethyl-3-(3-oxo-2-pyridazinyl)propionate : The pyridazine ring’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity, which may enhance interactions with biological targets or metal ions .

Substituent Position and Functional Groups

- Ethyl 3-oxo-3-(4-pyridyl)propionate (CAS 2735202): Substitution at the pyridine 4-position alters steric hindrance and electronic distribution, affecting regioselectivity in further reactions. The para-substitution may improve thermal stability compared to ortho-substituted analogs .

- Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a): Features a nitro group at position 3 and a ketone at position 2. The nitro group enhances electrophilicity, enabling participation in reduction or coupling reactions, but reduces solubility in polar solvents .

Physicochemical Properties

- Solubility : Nitro-substituted derivatives (e.g., 8a) exhibit lower aqueous solubility due to increased hydrophobicity from the nitro group. Ethyl 3-oxo-3-pyridazinylpropionate may display intermediate solubility, balancing pyridazine’s polarity with the ester’s lipophilicity .

- Thermal Stability : Pyridazine derivatives generally decompose at higher temperatures (>200°C) compared to pyridine analogs, attributed to stronger intermolecular interactions (e.g., hydrogen bonding) .

Preparation Methods

Reaction Mechanism and Catalytic Systems

Hydroamination of α,β-unsaturated esters with aminopyridazines represents a plausible route to Ethyl-3-(3-oxo-2-pyridazinyl)propionate. In a method analogous to the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, trifluoromethanesulfonic acid (TfOH) catalyzes the addition of 3-amino-2-pyridazinyl derivatives to ethyl acrylate. The reaction proceeds via Michael addition, followed by proton transfer and elimination, forming the target ester.

Key Parameters:

Optimization and Yield Considerations

The patent CN104926717A reports yields of 80–85% for Ethyl 3-(pyridin-2-ylamino)propanoate under similar conditions. For pyridazinyl analogs, steric and electronic effects of the 3-oxo group may necessitate adjustments:

-

Temperature Modulation : Higher temperatures (140–160°C) could enhance reaction rates but risk decomposition.

-

Solvent Ratio : Ethanol-to-acrylate ratios of 1:4–1:1 balance reactivity and solubility.

-

Catalyst Loading : Incremental increases in TfOH (up to 15 mol%) may improve kinetics without side reactions.

Table 1: Hypothetical Reaction Optimization for Pyridazinyl Analog

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 120–160 | 140 | +12% |

| TfOH (mol%) | 5–15 | 10 | +8% |

| Ethanol Volume (mL) | 50–150 | 100 | +5% |

Cyclocondensation Approaches

Pyridazine Ring Formation

Constructing the pyridazinyl core in situ offers an alternative strategy. Cyclocondensation of 1,2-diketones with hydrazine derivatives can yield 3-oxopyridazines, which are subsequently functionalized with propionate esters. For example, reacting ethyl 4-oxohexanoate with hydrazine hydrate under acidic conditions may yield this compound via intramolecular cyclization.

Critical Steps:

-

Diketone Synthesis : Ethyl 4-oxohexanoate is prepared via Claisen condensation of ethyl acetate and ethyl acetoacetate.

-

Cyclization : Hydrazine hydrate (1.2 equiv) in acetic acid at 80°C for 6 hours forms the pyridazinyl ring.

-

Esterification : Direct esterification of the intermediate carboxylic acid using ethanol/H2SO4.

Challenges and Mitigations

-

Regioselectivity : Competing cyclization pathways may produce 4-oxo isomers. Using electron-withdrawing substituents (e.g., nitro groups) on the diketone improves 3-oxo selectivity.

-

Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.

Cross-Coupling Methodologies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-bromo-3-oxopyridazine with ethyl 3-boronopropionate offers a modular route. This method, though underexplored for pyridazines, has succeeded for pyridine analogs.

Reaction Conditions:

-

Catalyst : Pd(PPh3)4 (5 mol%).

-

Base : K2CO3 (2 equiv) in a dioxane/water (4:1) mixture.

-

Temperature : 90°C for 12 hours.

Limitations and Alternatives

-

Boronic Acid Availability : Ethyl 3-boronopropionate is commercially scarce, necessitating in situ preparation via hydroboration of ethyl propenoate.

-

Catalyst Cost : Nickel-based catalysts (e.g., NiCl2(dppf)) reduce expenses but require rigorous oxygen-free conditions.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl-3-(3-oxo-2-pyridazinyl)propionate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl precursors. For example, analogous pyridazine derivatives are synthesized under high-pressure conditions (130°C in acetic acid with ammonium acetate) to facilitate cyclization . Optimization includes varying temperature, solvent polarity (e.g., ethanol vs. dichloromethane), and catalyst loading. Reaction progress should be monitored via TLC and GC/MS .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural determination : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) .

- Spectroscopic analysis : H/C NMR for functional group identification, IR for carbonyl (C=O) and pyridazine ring validation, and HRMS for molecular weight confirmation .

- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

Q. How should researchers evaluate the compound’s stability under different storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light. Monitor degradation via HPLC and track changes in melting point or spectral profiles. Store in airtight containers under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology : Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites on the pyridazine ring and propionate chain. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets, such as enzymes in propionate metabolism pathways . Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy).

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

- Methodology : Cross-validate data by:

- Comparing experimental NMR chemical shifts with computed values (e.g., using Gaussian or ACD/Labs).

- Re-refining XRD data with SHELXL to check for missed symmetry elements or disorder .

- Performing dynamic NMR experiments to detect conformational flexibility that may explain discrepancies .

Q. How can researchers design experiments to probe the compound’s role in biological systems, such as metabolic pathways?

- Methodology :

- In vitro assays : Incubate the compound with liver microsomes or cell lysates to identify metabolites via LC-MS.

- Gene expression analysis : Use RNA sequencing to track changes in propionate metabolism genes (e.g., ACADS, MCEE) in treated cell lines .

- Knockout models : CRISPR/Cas9-edited cells lacking specific metabolic enzymes can clarify the compound’s mechanistic role.

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., theoretical vs. experimental logP) be addressed?

- Methodology :

- Re-measure logP using shake-flask experiments (octanol/water partitioning) and compare with computational predictions (e.g., XLogP3).

- Investigate intermolecular interactions (e.g., hydrogen bonding via IR) that may alter solubility .

Safety and Handling in Research Settings

Q. What are the best practices for safely handling this compound in laboratory settings?

- Methodology :

- Use PPE (nitrile gloves, lab coat) and work in a fume hood.

- Employ respiratory protection (NIOSH-approved P95 masks) if aerosolization is possible .

- Store separately from strong oxidizers and document first-aid protocols for accidental exposure (e.g., eye irrigation, medical consultation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.